2-Chlorobenzyl alcohol
Overview
Description
2-Chlorobenzyl alcohol, also known as (2-chlorophenyl)methanol, is a chemical compound with the molecular formula C7H7ClO. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a benzene ring. This compound is a colorless liquid and is commonly used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and fragrances . It also serves as a solvent and reagent in organic synthesis, making it a versatile compound in chemical research and production .
Scientific Research Applications
2-Chlorobenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the bacterial and viral pathogens present in the mouth and throat.
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction with its targets leads to their inactivation, thereby exerting its antiseptic properties.
Biochemical Pathways
It is known that alcohols can react with a hydrogen halide to produce an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .
Pharmacokinetics
It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to be well-absorbed in the oral cavity and throat.
Result of Action
The result of the action of this compound is the reduction of bacterial and viral load in the mouth and throat, leading to relief from symptoms of infection . It has been shown to generate reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other substances and the pH of the environment. No special environmental precautions are required for its use . It is water-soluble and may spread in water systems , suggesting that its action, efficacy, and stability could be influenced by the hydration status of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as the solvent, under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the Cannizzaro reaction, where 2-chlorobenzaldehyde undergoes disproportionation in the presence of a strong base such as potassium hydroxide. This reaction yields both this compound and 2-chlorobenzoic acid .
Types of Reactions:
Reduction: The compound can be reduced to 2-chlorotoluene using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 2-Chlorobenzaldehyde.
Reduction: 2-Chlorotoluene.
Substitution: 2-Chlorobenzyl chloride.
Comparison with Similar Compounds
2-Chlorobenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, 4-chlorobenzyl alcohol, and 2,4-dichlorobenzyl alcohol:
Benzyl Alcohol: Unlike this compound, benzyl alcohol lacks a chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzyl Alcohol: This compound has the chlorine atom in the para position, which can influence its reactivity and physical properties compared to the ortho position in this compound.
2,4-Dichlorobenzyl Alcohol: This compound contains two chlorine atoms, which can significantly alter its chemical behavior and applications compared to this compound.
Properties
IUPAC Name |
(2-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17849-38-6, 29349-22-2 | |
Record name | 2-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, ar-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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